molecular formula (NH2OH)2.H2SO4<br>H8N2O6S B152606 Hydroxylammonium sulfate CAS No. 10039-54-0

Hydroxylammonium sulfate

Cat. No. B152606
CAS RN: 10039-54-0
M. Wt: 164.14 g/mol
InChI Key: VGYYSIDKAKXZEE-UHFFFAOYSA-L
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Patent
US04778669

Procedure details

hydroxylammonium sulfate is reacted with ammonia in a lower alkanol as solvent, and a solution of free hydroxylamine and solid ammonium sulfate with residues of hydroxylammonium sulfate is obtained,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[OH:6][NH3+:7].O[NH3+].N>>[NH2:7][OH:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:7].[NH4+:7].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[OH:6][NH3+:7].[OH:6][NH3+:7] |f:0.1.2,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
lower alkanol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NO
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.